molecular formula C9H16N4O2 B1491148 2-Azido-1-(2-(methoxymethyl)piperidin-1-yl)ethan-1-one CAS No. 2097955-72-9

2-Azido-1-(2-(methoxymethyl)piperidin-1-yl)ethan-1-one

Cat. No.: B1491148
CAS No.: 2097955-72-9
M. Wt: 212.25 g/mol
InChI Key: WSWXKWUVOKZHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-1-(2-(methoxymethyl)piperidin-1-yl)ethan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes an azido group and a methoxymethyl group attached to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-(2-(methoxymethyl)piperidin-1-yl)ethan-1-one typically involves the reaction of 2-(methoxymethyl)piperidine with an appropriate azido compound under controlled conditions. The reaction conditions may vary depending on the specific reagents and catalysts used, but generally, it involves the use of a strong base and a suitable solvent to facilitate the formation of the azido group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1-(2-(methoxymethyl)piperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

Biology: In biological research, 2-Azido-1-(2-(methoxymethyl)piperidin-1-yl)ethan-1-one is used as a probe to study biological processes and interactions within cells.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Azido-1-(2-(methoxymethyl)piperidin-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The azido group, in particular, plays a crucial role in its biological activity, as it can participate in reactions with other molecules, leading to the formation of new chemical bonds and the modulation of biological processes.

Comparison with Similar Compounds

  • 2-Azido-1-(2-(hydroxymethyl)piperidin-1-yl)ethan-1-one

  • 2-Azido-1-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-one

  • 2-Azido-1-(2-(propoxymethyl)piperidin-1-yl)ethan-1-one

Uniqueness: 2-Azido-1-(2-(methoxymethyl)piperidin-1-yl)ethan-1-one is unique due to its specific structural features, which include the methoxymethyl group attached to the piperidine ring. This structural difference can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-azido-1-[2-(methoxymethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-15-7-8-4-2-3-5-13(8)9(14)6-11-12-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWXKWUVOKZHBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCCN1C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azido-1-(2-(methoxymethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 2
2-Azido-1-(2-(methoxymethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-Azido-1-(2-(methoxymethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-Azido-1-(2-(methoxymethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 5
2-Azido-1-(2-(methoxymethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-Azido-1-(2-(methoxymethyl)piperidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.